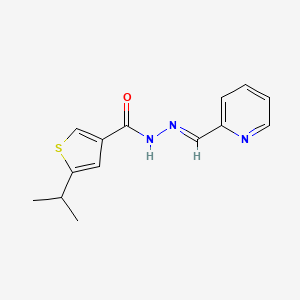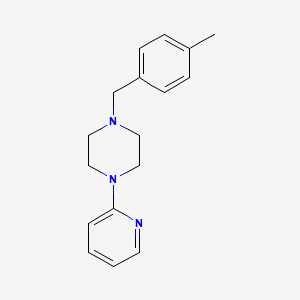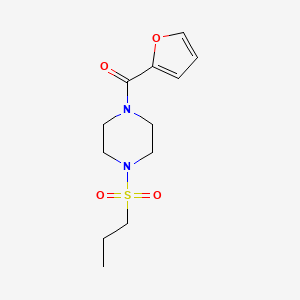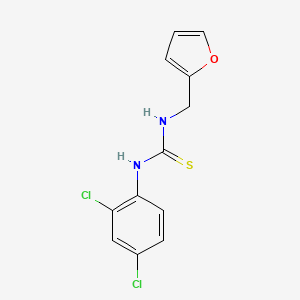
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as IPTC, is a chemical compound with potential applications in the field of medicinal chemistry. IPTC is a hydrazone derivative of 3-thiophenecarboxylic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair, as well as the production of reactive oxygen species, which can contribute to cancer cell growth and survival.
Biochemical and Physiological Effects
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have minimal toxicity in vitro and in vivo, with studies demonstrating its low cytotoxicity towards normal cells. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to have antioxidant properties, which may contribute to its anticancer and antimicrobial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide in lab experiments is its high purity and yield, which allows for consistent and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide research include further investigation of its mechanism of action, as well as its potential as a therapeutic agent for cancer and microbial infections. Additionally, the development of 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide derivatives with improved potency and selectivity may lead to the development of more effective treatments for these diseases.
Métodos De Síntesis
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been synthesized using various methods, including refluxing 3-thiophenecarboxylic acid with isopropylamine, followed by the addition of 2-pyridinecarboxaldehyde. Another method involves reacting 3-thiophenecarboxylic acid with isopropylhydrazine, followed by the addition of 2-pyridinecarboxaldehyde. These methods have yielded 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide with high purity and yield.
Aplicaciones Científicas De Investigación
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been investigated for its potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
5-propan-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10(2)13-7-11(9-19-13)14(18)17-16-8-12-5-3-4-6-15-12/h3-10H,1-2H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRAWKXORBGKJ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)
![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)

![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)

![N'-(2-furylmethylene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5869479.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide](/img/structure/B5869485.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5869496.png)

![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)